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Bicyclo[2.2.0]hexane

Cat. No.: B14156240
CAS No.: 186-04-9
M. Wt: 82.14 g/mol
InChI Key: YZLCEXRVQZNGEK-UHFFFAOYSA-N
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Description

Significance within Highly Strained Polycyclic Hydrocarbons

The primary significance of bicyclo[2.2.0]hexane stems from its considerable ring strain. The fusion of two cyclobutane (B1203170) rings forces the bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in substantial strain energy. vulcanchem.com Estimates for this strain energy vary across the literature, with calculated and experimental values reported in the range of 51.8 to 55 kcal/mol. acs.orgthieme-connect.de One calculation places the strain energy at an even higher value of 238 kJ mol⁻¹ (approximately 56.9 kcal/mol). anu.edu.au This high level of stored energy dictates the compound's chemical behavior, making it significantly more reactive than its less constrained counterparts. vulcanchem.com

Due to its strained nature, this compound is prone to reactions that relieve the strain, primarily through ring-opening. For instance, it undergoes thermal rearrangement to its more stable isomer, 1,5-hexadiene (B165246), at elevated temperatures. acs.orgresearchgate.net This isomerization has a reported activation energy of 36.0 kcal/mol. researchgate.net The compound's reactivity has made it a valuable model for studying fundamental chemical concepts, including the relationship between strain and reactivity, reaction mechanisms, and stereoelectronics. vulcanchem.comchemrxiv.org Despite its high strain, this compound exhibits notable thermal stability, a consequence of its geometry which forbids a symmetry-allowed two-step cleavage of the cyclobutane ring. dtic.mil It is also resistant to acid-catalyzed ring-opening. acs.org This combination of high stored energy and kinetic stability makes it a fascinating subject for physical organic chemistry research. chemrxiv.orgdtic.mil

Thermochemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₁₀ vulcanchem.com
Molecular Weight82.1436 g/mol vulcanchem.com
Strain Energy~55 kcal/mol acs.org
Enthalpy of Formation (ΔfH°)29.8 kcal/mol vulcanchem.comthieme-connect.de
AppearanceColorless, volatile liquid ontosight.ai

Historical Perspectives on Initial Investigations and Discoveries

The study of this compound and its derivatives began with early efforts focused on synthesizing its challenging bicyclic framework. Initial synthetic strategies in the 1950s explored the dimerization of cyclobutadiene (B73232), a highly unstable and transient intermediate that required cryogenic conditions for generation. vulcanchem.com Other early attempts included the use of Wurtz-type coupling reactions, which proved unsuccessful. dtic.mil

A significant breakthrough in preparing substituted bicyclo[2.2.0]hexanes came through photochemical methods. acs.org One successful approach involved the ring contraction of cis-bicyclo[3.2.0]heptan-2-ones and -3-ones via the photochemical Wolff rearrangement of their corresponding diazo ketones. acs.org Another key method developed was the [2+2] photocycloaddition of ethylene (B1197577) to 1,2-dicyanocyclobutene, which yielded 1,4-dicyanothis compound. researchgate.net The parent hydrocarbon could also be synthesized through methods like the photodimerization of cyclobutene (B1205218). ontosight.ai These early investigations were crucial in making this compound and its derivatives available for further studies into their unique structure, stability, and reactivity, cementing their role in the exploration of strained organic molecules. acs.orgdtic.mil

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10 B14156240 Bicyclo[2.2.0]hexane CAS No. 186-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

186-04-9

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

bicyclo[2.2.0]hexane

InChI

InChI=1S/C6H10/c1-2-6-4-3-5(1)6/h5-6H,1-4H2

InChI Key

YZLCEXRVQZNGEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 2.2.0 Hexane and Its Derivatives

Photochemical Cycloaddition Strategies

Photochemical reactions offer powerful tools for the formation of strained ring systems, and the synthesis of bicyclo[2.2.0]hexane is no exception. These methods often proceed through high-energy intermediates, enabling the construction of otherwise inaccessible molecular architectures.

Photodimerization Routes

The [2+2] photocycloaddition reaction is a cornerstone in the synthesis of cyclobutane (B1203170) rings. researchgate.net Historically, some of the earliest examples of such reactions involved the photodimerization of olefins upon exposure to sunlight. acs.org In the context of this compound derivatives, the intramolecular [2+2] photocycloaddition of 1,5-dienes serves as a key strategy. For instance, the irradiation of 1,5-hexadiene (B165246) can lead to the formation of bicyclo[2.1.1]hexane. oregonstate.edu

A notable example is the formation of a strained this compound core through the intramolecular [2+2] photocycloaddition of certain substrates. acs.org The photodimerization of cyclopentenone is another relevant reaction, yielding a dimeric structure containing a cyclobutane ring. researchgate.net These reactions can be sensitized to proceed via a triplet diradical intermediate. acs.org

Mercury-Sensitized Photolysis Approaches

Mercury-sensitized photolysis has proven effective in the synthesis of bicyclic hydrocarbons. This technique is particularly useful for decarbonylation reactions of cyclic ketones. For example, the mercury-sensitized photolysis of norcamphor (B56629) yields bicyclo[2.1.1]hexane, among other products like 1,5-hexadiene and this compound. pageplace.de This complexity arises from the intricate rearrangements of the diradical intermediates formed upon decarbonylation. pageplace.de

Another application involves the mercury-sensitized irradiation of 1,4-bis(methylene)cyclohexane, which is presumed to form a triplet diradical. This intermediate can then be trapped to yield bicyclo[2.2.2]octane derivatives. thieme-connect.de While not a direct route to this compound, this method highlights the utility of mercury sensitization in generating diradicals that can lead to bicyclic systems.

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be ingeniously applied to the synthesis of this compound derivatives, often through the generation of highly reactive intermediates.

Routes involving Cyclobutadiene (B73232) Intermediates

Cyclobutadiene, an extremely unstable antiaromatic compound, is a potent diene in Diels-Alder reactions. nih.gov Its high reactivity can be harnessed to construct the this compound skeleton. A common strategy involves the in situ generation of cyclobutadiene, which is then trapped by a suitable dienophile. For example, the Diels-Alder reaction between in situ formed cyclobutadiene and methyl acrylate (B77674) can produce bicyclo[2.2.0]hexene carboxylic ester on a multigram scale with high endo-selectivity. researchgate.net

Furthermore, substituted cyclobutadienes have been shown to react with various dienophiles, including ethylene (B1197577), to afford bicyclo[2.2.0]hex-2-ene derivatives in good yields. nih.gov The use of electron-withdrawing groups on the cyclobutadiene can enhance its reactivity as a diene. nih.gov One synthetic route involves the reaction of a pentafluorophenyl-substituted cyclobutadiene with ethylene to yield the corresponding bicyclo[2.2.0]hex-2-ene. nih.gov

Diene PrecursorDienophileProductYield (%)
Pentafluorophenyltris(trimethylsilyl)cyclobutadieneEthylenePentafluorophenyltris(trimethylsilyl)bicyclo[2.2.0]hex-2-ene82
in situ formed cyclobutadieneMethyl acrylateBicyclo[2.2.0]hexene carboxylic esterNot specified

Advanced Diels-Alder Architectures for Dewar Benzene (B151609) Formation

"Dewar benzene" is the common name for bicyclo[2.2.0]hexa-2,5-diene, a valence isomer of benzene. acs.org Its synthesis represents a significant challenge due to its high strain energy. Advanced Diels-Alder strategies have been developed to access this unique structure. One such approach involves the reaction of a substituted cyclobutadiene with acetylene, which acts as the dienophile. nih.gov This reaction has been used to synthesize a substituted Dewar benzene in high yield. nih.gov

The Diels-Alder reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with benzvalene (B14751766) has been shown to produce azo compounds that, upon photochemical extrusion of nitrogen, can yield this compound derivatives. core.ac.uk

Multistep Synthetic Pathways

The synthesis of functionalized this compound derivatives often requires multistep sequences. For instance, (bicyclo[2.2.0]hex-1-yl)methanal was prepared for the first time through a multistep synthesis starting from hexachlorocyclopentadiene. researchgate.netresearchgate.net The final and crucial step in this synthesis was the Swern oxidation of (bicyclo[2.2.0]hex-1-yl)methanol at low temperatures to prevent rearrangement of the strained bicyclic skeleton. researchgate.netresearchgate.net

Another example is the synthesis of decaisopropylhexasilathis compound, a silicon analogue of this compound. This was achieved through the co-condensation of 1,1,2,2-tetrachlorodi-isopropyldisilane and 1,2-dichlorotetraisopropyldisilane with lithium in tetrahydrofuran (B95107). psu.edursc.org

Starting MaterialKey StepsFinal Product
HexachlorocyclopentadieneMultiple steps(Bicyclo[2.2.0]hex-1-yl)methanal
1,1,2,2-Tetrachlorodi-isopropyldisilane and 1,2-dichlorotetraisopropyldisilaneCo-condensation with lithiumDecaisopropylhexasilathis compound

Preparation of Substituted Bicyclo[2.2.0]hexanes

The synthesis of substituted bicyclo[2.2.0]hexanes can be achieved through various strategic approaches, including cycloaddition reactions and the functionalization of pre-existing this compound skeletons.

A modular and straightforward method for preparing alkylated bicyclo[2.2.0]hexene derivatives begins with the Diels-Alder reaction between an in situ generated cyclobutadiene and methyl acrylate. researchgate.netnih.gov This reaction produces a bicyclo[2.2.0]hexene carboxylic ester with high endo-selectivity. researchgate.netnih.gov Subsequent base-mediated alkylation of this ester with alkyl halides or sulfonimines yields a range of alkylated bicyclo[2.2.0]hexene derivatives in moderate to good yields and with good diastereoselectivity. nih.gov

Another key strategy involves the [2+2] photocycloaddition. For instance, the photocycloaddition of ethylene to 1,2-dicyanocyclobutene results in the formation of 1,4-dicyanothis compound. researchgate.net Furthermore, intramolecular [2+2] photocycloaddition of certain functionalized alkenes can lead to the formation of this compound structures. acs.org While the "rule of five" often predicts the formation of bicyclo[2.1.1]hexane systems, a reversal of regioselectivity in some functionalized alkenes provides access to bicyclo[2.2.0]hexanes. acs.org

Redox-triggered strategies have also emerged as a powerful tool. Bicyclo[2.2.0]hexene (BCH) derivatives can be designed as stable and easily accessible surrogates for 1,3-cyclohexadiene (B119728) (CHD) derivatives. researchgate.netnih.gov These BCH derivatives can be activated under mild oxidative conditions, leading to ring-opening and subsequent aromatization to generate alkyl radicals for use in group transfer reactions. researchgate.netnih.govnih.gov

The synthesis of (bicyclo[2.2.0]hex-1-yl)methanal, a 1-formyl substituted derivative, was accomplished through a multi-step synthesis starting from hexachlorocyclopentadiene. researchgate.net The final and critical step involved the Swern oxidation of (bicyclo[2.2.0]hex-1-yl)methanol at a low temperature of -60°C to preserve the strained carbon skeleton. researchgate.net

Below is a table summarizing selected synthetic methods for substituted bicyclo[2.2.0]hexanes:

Starting Material(s)Reagent(s)/Condition(s)ProductReference(s)
In situ cyclobutadiene, methyl acrylateDiels-Alder reactionBicyclo[2.2.0]hexene carboxylic ester researchgate.netnih.gov
Bicyclo[2.2.0]hexene carboxylic esterBase, alkyl halides/sulfoniminesAlkylated bicyclo[2.2.0]hexenes nih.gov
1,2-Dicyanocyclobutene, ethylene[2+2] Photocycloaddition1,4-Dicyanothis compound researchgate.net
Hexachlorocyclopentadiene (multi-step)Swern oxidation (final step)(Bicyclo[2.2.0]hex-1-yl)methanal researchgate.net

Transformations from Precursor Bicyclic Systems

The synthesis of this compound and its derivatives can also be accomplished by the transformation of other bicyclic systems. These transformations often involve ring contractions or rearrangements.

One notable method is the photochemical ring contraction of norbornadiene derivatives. vulcanchem.com Ultraviolet irradiation can induce this transformation, yielding this compound with good stereochemical control. vulcanchem.com These reactions are typically conducted at low temperatures (e.g., -78°C) in an inert atmosphere to minimize undesired side reactions. vulcanchem.com

The isomerization of other bicyclic hydrocarbons can also lead to the this compound framework. For example, the thermal isomerization of 1,4-dimethylbicyclo[2.1.1]hexane has been studied, though it primarily yields 2,5-dimethyl-1,5-hexadiene. researchgate.net The study of such isomerizations provides valuable insight into the relative stabilities and reaction pathways of strained bicyclic systems. researchgate.netacs.org

Furthermore, research into the synthesis of bicyclo[2.1.1]hexanes has sometimes inadvertently produced this compound derivatives. For instance, in the pursuit of solanoeclepin A's bicyclo[2.1.1]hexane core via intramolecular [2+2] photocycloaddition, several functionalized alkene precursors showed a complete reversal of cycloaddition regioselectivity, leading to bicyclo[2.2.0]hexanes. acs.org

A summary of transformations from precursor bicyclic systems is presented in the table below:

Precursor Bicyclic SystemReagent(s)/Condition(s)ProductReference(s)
Norbornadiene derivativesUltraviolet irradiation, low temperatureThis compound vulcanchem.com
Functionalized alkenes (intended for bicyclo[2.1.1]hexane synthesis)PhotolysisBicyclo[2.2.0]hexanes acs.org

Synthesis of Non-Carbon Analogues

The synthesis of this compound analogues where carbon atoms are replaced by other elements, particularly silicon, has opened up new areas of research into the properties of strained inorganic ring systems.

The first bicyclo[2.2.0]hexasilane system, decaisopropylhexasilathis compound, was successfully synthesized. rsc.orgpsu.edu This synthesis was achieved through the co-condensation of 1,1,2,2-tetrachlorodi-isopropyldisilane and 1,2-dichlorotetraisopropyldisilane with lithium in tetrahydrofuran (THF). rsc.orgpsu.edu

The reaction involves adding a THF solution of the two chlorodisilane precursors dropwise to a stirred THF solution containing finely cut lithium at room temperature under a nitrogen atmosphere. psu.edu After an extended reaction time, the THF is removed, and the product is extracted with hexane. psu.edu Purification by liquid chromatography yields colorless crystals of decaisopropylhexasilathis compound. psu.edu This compound is stable to air and water. psu.edu

The synthesis of silicon-carbon hybrid ontosight.ai-ladderanes, which feature a 1,2,6-trisilathis compound scaffold, has also been reported. d-nb.info These compounds are formed from the reaction of a lithium disilenide with allylchlorosilanes. d-nb.info

A table detailing the synthesis of this non-carbon analogue is provided below:

Starting Material(s)Reagent(s)/Condition(s)ProductReference(s)
1,1,2,2-Tetrachlorodi-isopropyldisilane, 1,2-DichlorotetraisopropyldisilaneLithium, TetrahydrofuranDecaisopropylhexasilathis compound rsc.orgpsu.edu
Lithium disilenide, Allylchlorosilanes-1,2,6-Trisilathis compound derivatives d-nb.info

Reaction Mechanisms and Reactivity Studies of Bicyclo 2.2.0 Hexane Systems

Thermal Rearrangements and Ring Cleavage Pathways

The thermal behavior of bicyclo[2.2.0]hexane is largely dictated by its significant ring strain, which provides a potent driving force for rearrangements and ring-opening reactions. These transformations typically proceed through diradical intermediates, and their reactivity can be significantly influenced by the presence of substituents.

Cycloreversion Reactions

The most characteristic thermal reaction of this compound is its cycloreversion to form 1,5-hexadiene (B165246). researchgate.netthieme-connect.de This process is a unimolecular isomerization that involves the cleavage of the central C1-C4 bond. While generally considered a nonconcerted process, there have been observations of stereospecific and orbital-symmetry-predicted cleavage in specific, highly substituted tricyclic systems containing the this compound core under certain conditions, such as in the crystalline form. thieme-connect.de The thermal decomposition of 2,3-diazabicyclo[2.2.2]oct-2-enes can also lead to the formation of this compound derivatives, which subsequently rearrange to hexa-1,5-dienes. thieme-connect.de

Diradical Intermediates in Thermal Processes

Experimental and computational studies strongly support that the thermal isomerization of this compound to hexa-1,5-diene proceeds through a diradical intermediate. researchgate.netthieme-connect.deresearchgate.net Specifically, the cleavage of the C1-C4 bond leads to the formation of a cyclohexane-1,4-diyl diradical. researchgate.netresearchgate.net This diradical is not a transition state but a true intermediate with a finite lifetime. sandiego.edu The formation of this diradical intermediate is a key feature that distinguishes the thermal chemistry of this compound. The subsequent cleavage of the cyclohexane-1,4-diyl diradical then yields the final 1,5-hexadiene product. researchgate.net The thermal deazetization of 2,3-diazabicyclo[2.2.2]oct-2-ene derivatives also proceeds through diradical intermediates, which can then lead to the formation of this compound systems. sandiego.edu

Substituent Effects on Thermal Reactivity and Activation Energy

Substituents can have a profound effect on the rate of thermal rearrangement of this compound by stabilizing or destabilizing the diradical intermediate. This is clearly reflected in the activation energy (Ea) of the reaction.

A study on the thermal rearrangement of (bicyclo[2.2.0]hex-1-yl)methanal, a 1-formyl substituted derivative, revealed a significantly lower activation energy compared to the unsubstituted parent compound. The thermolysis of this aldehyde to 2-methylenehex-5-enal follows first-order kinetics. researchgate.net The activation energy for this process was determined to be 25.4 ± 1.0 kcal/mol, which is 10.6 kcal/mol lower than that of the unsubstituted this compound. researchgate.net This substantial decrease in activation energy is attributed to the radical-stabilizing effect of the formyl group on the 1-formylcyclohexane-1,4-diyl diradical intermediate. researchgate.net

Similarly, the introduction of cyano groups at the 1 and 4 positions also leads to a dramatic reduction in the activation energy for the thermal isomerization. 1,4-Dicyanothis compound isomerizes to 2,5-dicyanohexadiene-1,5 with a very low activation energy of 21.7 ± 1.4 kcal/mol. researchgate.net This corresponds to a radical stabilization energy of about 7.3 kcal/mol per cyano group. researchgate.net

The following table summarizes the effect of substituents on the activation energy for the thermal rearrangement of this compound.

CompoundSubstituent(s)Activation Energy (Ea) (kcal/mol)
This compoundNone36.0
(Bicyclo[2.2.0]hex-1-yl)methanal1-Formyl25.4 ± 1.0
1,4-Dicyanothis compound1,4-Dicyano21.7 ± 1.4

Photochemical Transformations

In contrast to its thermal chemistry, the photochemical reactions of this compound often involve ionic or radical-ionic intermediates, leading to different reaction pathways and products. Electron-transfer photoreactions are particularly significant in this context.

Electron-Transfer Photoreactions of Bicyclo[2.2.0]hexanes

Electron-transfer photoreactions of this compound derivatives, particularly 1,4-diaryl substituted systems, have been shown to induce unique rearrangements. iupac.org These reactions are typically initiated by a photosensitizer, such as 9,10-dicyanoanthracene (B74266) (DCA), which absorbs light and then accepts an electron from the this compound derivative to form a cation-radical. acs.orgresearchgate.net The subsequent reactions of this cation-radical are highly dependent on factors such as solvent polarity and the electronic nature of the substituents. iupac.org An interesting outcome of these photoreactions is the formation of this compound derivatives from the photoinduced electron-transfer Cope rearrangements of certain 2,5-diaryl-1,5-hexadienes. iupac.orgacs.org

Photogenerated Cation-Radical Intermediates and their Rearrangements

The key intermediates in the electron-transfer photoreactions of this compound systems are photogenerated cation-radicals. iupac.org For instance, in the case of 1,4-diarylbicyclo[2.2.0]hexanes, electron transfer to a photosensitizer leads to the formation of a cyclohexa-1,4-diyl cation radical intermediate. iupac.org Unlike the neutral diradical intermediates in thermal reactions, these cation-radicals can be chemically trapped, providing evidence for their existence. iupac.org The rearrangement pathways of these cation-radicals are influenced by the solvent polarity and the nature of the aryl substituents. iupac.org Studies on the photoinduced electron-transfer Cope rearrangement of various diaryl-substituted hexadienes have demonstrated the intermediacy of both chair and boat conformations of 1,4-diarylcyclohexane-1,4-diyl cation-radicals, which are in equilibrium with the this compound cation-radicals. acs.orgresearchgate.net This has led to an unprecedented observation of a Cope rearrangement that involves the this compound system itself. iupac.org

Mechanochemical Reactivity and Force-Induced Transformations

The application of external mechanical force to this compound systems introduces a fascinating dimension to their reactivity, enabling reaction pathways that are distinct from those observed under thermal conditions. chemrxiv.org This field, known as polymer mechanochemistry, utilizes mechanical force to activate specific covalent bonds within a molecule, leading to controlled chemical transformations. chemrxiv.orgnih.gov

Diversified Reaction Pathways under External Mechanical Force

Research has demonstrated that the bicyclo[2.2.0]hexene (BCH) scaffold can function as a multimodal mechanophore, where the reaction pathway is dictated by the points at which force is applied to the molecule. chemrxiv.orgnih.gov By attaching polymer chains to different positions of the BCH ring system, specific C-C bonds can be targeted and activated through sonication. This selective activation leads to a variety of unique reactions, including:

Retro-[2+2] Cycloreversion: This reaction occurs when force is applied across the C5–C6 bond of the cyclobutane (B1203170) ring. chemrxiv.org

1,3-Allylic Migration: Application of force to the C1–C6 positions can induce a rearrangement to form a more stable isomer. chemrxiv.org

4π-Electrocyclic Ring-Opening: Targeting the C1–C4 bond of the cyclobutene (B1205218) fragment results in an anti-Woodward–Hoffmann ring-opening reaction. chemrxiv.org

These transformations are noteworthy because they are not readily observed under thermal, electrochemical, or photochemical conditions, highlighting the unique capability of mechanical force to govern chemoselectivity. chemrxiv.orgchemrxiv.org Theoretical studies have confirmed that the substitution pattern has a minimal effect on the potential energy surface of the parent BCH, and that the observed selectivity is a direct result of the effective coupling of the applied force to the targeted C-C bonds. chemrxiv.orgnih.gov

Bond Activation and Regioselectivity in Mechanophores

The concept of a mechanophore, a specific molecular unit designed to react to mechanical stress, is central to understanding the force-induced transformations of this compound. researchgate.net The regioselectivity of the bond activation is determined by the alignment of the C-C bond with the direction of the applied force. nih.govchemrxiv.org Only the bonds that are effectively "pulled" by the polymer chains experience a significant decrease in their scission barriers and an elongation of their bond lengths. chemrxiv.org

The design of mechanophores based on the this compound framework allows for the precise control of chemical reactions. For instance, in the 1,6-activation mode, a diradical intermediate is generated, which then forms a new C-C bond, effectively transforming a force-responsive molecule into a force-resistant one. chemrxiv.org This ability to switch reactivity on and off through mechanical force has significant implications for the development of novel materials and molecular switches.

Cycloaddition Reactions (beyond initial synthesis)

While cycloaddition reactions are fundamental to the synthesis of the this compound core, the framework itself can participate in further cycloaddition chemistry, expanding its synthetic utility.

Participation in Diels-Alder Reactions

Derivatives of this compound have been shown to act as dienophiles in Diels-Alder reactions. Bicyclo[2.2.0]hex-2-ene, with its strained double bond, is particularly reactive towards dienes. ontosight.ai A notable application involves the reaction of 2,3,5,6-tetramethylidenethis compound derivatives with dienophiles. rsc.orgrsc.org This process involves two successive Diels-Alder reactions, leading to the formation of a Dewar benzene (B151609) skeleton. rsc.orgrsc.org For example, the reaction of a 1,4-acetal-bridged 2,3,5,6-tetramethylidenethis compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or benzyne (B1209423) yields the corresponding Dewar benzene derivatives. rsc.org These adducts can then be dehydrogenated to produce 9,10-Dewar anthracene (B1667546) and 6,13-Dewar pentacene (B32325) derivatives, respectively. rsc.org

Furthermore, the Diels-Alder reaction between C60 (buckminsterfullerene) and 1,2-dicarbomethoxycyclobutadiene has been reported to furnish adducts containing a strained this compound moiety fused to the fullerene. ias.ac.in

Alkylation and Oxidation Reactions

The this compound framework can be functionalized through various alkylation and oxidation reactions. Alkylated bicyclo[2.2.0]hexene derivatives have been synthesized and utilized as radical donors in transfer hydroalkylation reactions. researchgate.net These reactions are often initiated by single electron transfer (SET) under mild conditions, taking advantage of the low oxidation potential of the alkylated bicyclo[2.2.0]hexene. researchgate.netresearchgate.net

Swern oxidation has been successfully employed to synthesize aldehydes from the corresponding alcohols without disturbing the strained this compound skeleton. For example, (bicyclo[2.2.0]hex-1-yl)methanol can be oxidized to (bicyclo[2.2.0]hex-1-yl)methanal at low temperatures. researchgate.net This method provides access to functionalized this compound derivatives that can be used in further synthetic transformations.

Radical Chemistry Involving this compound Frameworks

The strained nature of the this compound ring system makes it susceptible to radical-mediated transformations. Free radicals can abstract hydrogen atoms from both the bridgehead and bridge positions of the this compound framework. rsc.org

Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in studying the radical intermediates formed from this compound. The bicyclo[2.2.0]hexan-1-yl radical has been observed directly by EPR. rsc.org In contrast, the bicyclo[2.2.0]hexan-2-yl radical is known to undergo a rapid rearrangement via a stereoelectronically forbidden β-scission to form the more stable cyclohex-3-enyl radical. rsc.orgvulcanchem.com This rearrangement is a key feature of the radical chemistry of this system.

The presence of substituents can significantly influence the stability and reactivity of these radical intermediates. For instance, a formyl group at the 1-position has been shown to lower the activation energy for the thermal rearrangement of this compound to hexa-1,5-diene by 10.6 kcal/mol. researchgate.net This is attributed to the radical-stabilizing effect of the aldehyde group on the intermediate 1-formylcyclohexane-1,4-diyl diradical. researchgate.netresearchgate.net

This compound derivatives have also been explored as proaromatic radical donors. researchgate.net Upon oxidation, these compounds can undergo a ring-opening to generate a radical cation, which then fragments to release a nucleophilic alkyl radical. researchgate.net This strategy has been applied in catalytic group transfer reactions. researchgate.net

Interestingly, this compound exhibits unusual reactivity towards bromine atoms, undergoing an SH2 reaction at the bridgehead carbons, a pathway not typically observed for other cyclobutanes. rsc.orgrsc.org

Computational and Theoretical Investigations of Bicyclo 2.2.0 Hexane Systems

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods have been instrumental in elucidating the fundamental properties of bicyclo[2.2.0]hexane. These first-principles approaches allow for the calculation of molecular properties without prior experimental data, offering a powerful tool for prediction and analysis. ntnu.no

Molecular Geometry Optimization and Structural Prediction

Theoretical calculations have been crucial in determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization procedures, which locate the minimum energy structure on the potential energy surface, consistently predict a puckered, non-planar conformation for the two fused four-membered rings. psu.edu

Ab initio calculations have been employed to predict the structure of this compound and its heavier group 14 analogues. psu.edu For this compound itself, these calculations confirm a C₂ symmetry, indicating a twisted or puckered nature of the fused rings, rather than a more symmetric C₂ᵥ structure. psu.edu This contrasts with some of its heavier analogues where a C₂ᵥ symmetry is found to be a minimum energy structure. psu.edu

Table 1: Predicted Structural Symmetries of this compound Analogues
CompoundPredicted Minimum Energy SymmetryReference
This compoundC₂ psu.edu
Bicyclo[2.2.0]hexasilaneC₂ᵥ psu.edu
Bicyclo[2.2.0]hexagermaneC₂ᵥ psu.edu
Bicyclo[2.2.0]hexastannaneC₂ᵥ psu.edu
Bicyclo[2.2.0]hexaplumbaneC₂ psu.edu

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of this compound has been a subject of interest, particularly the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental to understanding the molecule's reactivity and electronic properties. chalcogen.roosti.gov

DFT calculations have been used to analyze the HOMO and LUMO of this compound derivatives. researchgate.netresearchgate.net For instance, in a study of bicyclo[2.2.0]hexene derivatives, DFT calculations at the SMD(DCM)/B3LYP/6-311G(d,p) level revealed well-separated HOMO and LUMO orbitals. researchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) calculations can further elucidate electronic transitions, such as the S₀ to S₁ vertical excitation, which is often dominated by the HOMO-LUMO transition. researchgate.net

The HOMO-LUMO gap is a critical parameter, providing insight into the chemical reactivity and kinetic stability of a molecule. acs.org A smaller gap generally implies higher reactivity. Theoretical studies have compared the HOMO-LUMO gap of this compound with its heavier analogues, showing that the gap tends to decrease as one moves down Group 14. psu.edu

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is more complex than that of a simple cyclohexane (B81311) ring. The fusion of the two rings introduces significant constraints, leading to a unique potential energy surface. The cyclohexane ring within the this compound framework is forced into a boat-like conformation. rsc.org This is in contrast to the more stable chair conformation of unsubstituted cyclohexane. libretexts.orglibretexts.org

The boat conformation of cyclohexane is generally less stable than the chair form due to unfavorable steric interactions between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orglibretexts.orgmasterorganicchemistry.com However, in this compound, the bridged structure locks the six-membered ring into this higher-energy conformation. rsc.org The flexibility of this boat form can lead to a "twist-boat" conformation, which can alleviate some of the steric and torsional strain. libretexts.orglibretexts.org

Computational studies have explored the potential energy surface of the cyclohexane-1,4-diyl radical cation, which can be generated from this compound. rsc.org These studies indicate that the chair form is the more stable conformation for the radical cation. rsc.org The use of this compound as a precursor provides a definitive route to study the conformation of this radical cation intermediate. rsc.org

Table 2: Relative Energies of Cyclohexane Conformers
ConformationRelative Energy (kJ/mol)Key Strain FactorsReference
Chair0Essentially strain-free libretexts.org
Twist-Boat~23Reduced steric and torsional strain compared to boat libretexts.org
Boat~30Steric hindrance (flagpole hydrogens), torsional strain libretexts.orglibretexts.org
Half-Chair~45Significant torsional and angle strain masterorganicchemistry.com

Strain Energy Analysis

The concept of strain energy is central to understanding the chemistry of this compound. The deviation of bond angles from the ideal tetrahedral geometry and the eclipsed interactions within the fused cyclobutane (B1203170) rings result in a significant amount of stored potential energy.

Theoretical Calculation of Strain Energy

Various theoretical methods have been developed to quantify the strain energy of hydrocarbons. One common approach involves the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, allowing for the cancellation of errors in the calculations. swarthmore.edu Another direct computational technique utilizes group increments, where the strain-free enthalpy is calculated based on constituent groups, and the difference from the molecule's calculated enthalpy gives the strain energy. swarthmore.eduresearchgate.net

Calculations have shown that cis-bicyclo[2.2.0]hexane possesses a significant strain energy. One study reports a calculated strain energy of 238 kJ mol⁻¹ (approximately 56.9 kcal/mol). anu.edu.au Another set of calculations at various levels of theory provided a strain energy of around 54-55 kcal/mol for the cis isomer. swarthmore.edu In contrast, the trans isomer is predicted to be considerably more strained, with a calculated strain energy of about 93-94 kcal/mol. swarthmore.edu For comparison, the strain energy of cyclohexane is minimal, calculated to be around 0.5-2.2 kcal/mol. swarthmore.edu

Contribution of Strain to Reactivity and Activation Enthalpies

The high strain energy of this compound is a primary driver of its reactivity. vulcanchem.com The release of this strain provides a thermodynamic driving force for reactions that involve ring-opening. For example, the thermal rearrangement of this compound to cyclohexene (B86901) is facilitated by the release of this inherent strain. vulcanchem.com

Recent studies have highlighted that while strain release (thermodynamics) is important, electronic delocalization effects can also play a crucial, and sometimes dominant, role in determining the reactivity and activation enthalpies of strained molecules. nih.govacs.org A quantitative model has been proposed that considers both the reaction enthalpy (ΔHᵣ), which is related to strain release, and a delocalization parameter. nih.govacs.orgchemrxiv.org

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry has been instrumental in elucidating the reaction pathways of this compound, particularly its thermal isomerization to 1,5-hexadiene (B165246). thieme-connect.deacs.org This process is generally understood to proceed through a diradical intermediate. thieme-connect.de Theoretical calculations, including CASSCF and CASPT2 methods, have been employed to map the potential energy surface of this rearrangement. acs.orgnih.gov

Studies have identified a twist-boat diradical intermediate (TBDI) as a key species on the reaction coordinate. acs.orgnih.gov The reaction begins with the cleavage of the central C1-C4 bond, passing through a boat-like diradical transition state (BDTS) to form the TBDI. acs.org From this intermediate, the molecule can either reclose to form the inverted this compound or proceed to cleave, forming 1,5-hexadiene. acs.org

The calculated activation enthalpy (ΔH‡) for the cleavage of exo-bicyclo[2.2.0]hexane-d₄ to cis,trans-1,5-hexadiene-d₄ is approximately 35.2 kcal/mol, which shows excellent agreement with experimental values. acs.org The activation energy for the isomerization of 1,4-dicyanothis compound is significantly lower, at 21.7 ± 1.4 kcal/mol, demonstrating the influence of substituents on the reaction energetics. researchgate.net The radical stabilizing effect of the cyano group is estimated to be around 7.3 kcal/mol. researchgate.net Similarly, a 1-formyl substituent lowers the activation energy by about 10.6 kcal/mol compared to the parent compound. researchgate.net

The dynamics of the diradical intermediates in the thermal isomerization of this compound are a key focus of computational modeling. thieme-connect.deacs.org The nature of the cyclohexane-1,4-diyl diradical has been a subject of significant investigation. acs.orgresearchgate.net High-level calculations, such as (6/6)CASSCF and CASPT2/6-31G*, have been crucial in understanding the behavior of these transient species. acs.orgnih.gov

These computational models reveal that the cleavage of this compound and its ring inversion can both proceed through a common twist-boat diradical intermediate. acs.orgnih.gov The preference for different reaction pathways (e.g., cleavage to different isomers of 1,5-hexadiene or ring inversion) is dictated by the relative energies of the subsequent transition states from this central diradical intermediate. acs.org For instance, the transition state leading to cis,trans-1,5-hexadiene is found to be lower in energy than the one leading to trans,trans-1,5-hexadiene, consistent with experimental observations. acs.org The use of multiconfigurational methods like CASSCF is necessary because single-determinant methods can fail to accurately describe the biradical nature of the transition states and intermediates involved in these reactions. olemiss.eduolemiss.edu

Transition State Analysis and Reaction Energetics

Studies on Heavier Group 14 Analogues

Theoretical studies on the heavier Group 14 analogues of this compound have revealed interesting trends in structure and stability. psu.edunii.ac.jp Ab initio calculations predict that bicyclo[2.2.0]hexaplumbane (the lead analogue) is significantly less strained than its lighter counterparts. psu.edursc.org The strain energy of bicyclo[2.2.0]hexaplumbane is calculated to be only 3.8 kcal/mol (HF/DZ+d level), which is remarkably lower than that of this compound. psu.edu

Structurally, bicyclo[2.2.0]hexaplumbane is predicted to be more flexible. psu.edursc.orgrsc.org Unlike the C₂ᵥ symmetry preferred by the carbon, silicon, and germanium analogues, the lead compound favors a deformed C₂ symmetry. psu.edursc.orgresearchgate.net However, the energy difference between the C₂ and C₂ᵥ structures is very small, despite significant geometrical differences. psu.edursc.orgresearchgate.net The central Pb-Pb bond length in the C₂ structure is predicted to be around 2.934 Å, which is longer than a typical Pb-Pb single bond. psu.edu This suggests a weaker central bond, contributing to the molecule's flexibility. psu.edu

Ab initio molecular orbital calculations have been used to compare bicyclo[2.2.0]hexasilane with its carbon analogue. rsc.orgresearchgate.net These studies indicate that bicyclo[2.2.0]hexasilane is considerably less strained than this compound. rsc.orgresearchgate.net The synthesis of the first bicyclo[2.2.0]hexasilane system, decaisopropylhexasilathis compound, in 1987 paved the way for experimental validation of these theoretical predictions. psu.educapes.gov.br

The strain energy of bicyclo[2.2.0]hexasilane is calculated to be 33.9 kcal/mol (HF/DZ+d level), which is substantially lower than the approximately 57 kcal/mol for this compound. psu.edu This reduced strain is attributed to the longer Si-Si bonds and the different electronic properties of silicon compared to carbon. rsc.orgresearchgate.net Unlike some more highly strained silicon cages like bicyclo[1.1.0]tetrasilane, bicyclo[2.2.0]hexasilane is predicted to have a normal central Si-Si bond. rsc.orgresearchgate.net Theoretical studies on the singlet excited states of bicyclo[2.2.0]hexasilane have also been performed, indicating zigzag structures in both the ground and excited states. researchgate.netscispace.com The introduction of heteroatoms, such as oxygen, into the bicyclo[2.2.0]hexasilane skeleton has also been investigated, leading to novel structures like 7-oxabicyclo[2.2.1]heptasilane systems with unique electronic properties. oup.com

Table 2: Calculated Strain Energies of this compound and its Heavier Analogues (HF/DZ+d level)

Compound Strain Energy (kcal/mol)
This compound 56.5
Bicyclo[2.2.0]hexasilane 33.9 psu.edu
Bicyclo[2.2.0]hexagermane 32.2
Bicyclo[2.2.0]hexastannane 16.5
Bicyclo[2.2.0]hexaplumbane 3.8 psu.edu

Data sourced from theoretical calculations and may vary with the level of theory used.

Advanced Studies on Substituted Bicyclo 2.2.0 Hexanes and Analogues

Synthesis and Reactivity of Specific Derivatives

The introduction of functional groups onto the bicyclo[2.2.0]hexane skeleton significantly influences its stability and chemical behavior. Researchers have developed synthetic routes to various derivatives, enabling a deeper understanding of their properties.

Methyl this compound-1-carboxylate is a notable carboxylate derivative whose synthesis and reactivity have been explored. smolecule.com The thermal isomerization of related compounds like 1-chloro-4-carbomethoxythis compound has been studied, indicating the influence of substituents on the molecule's stability. researchgate.net The presence of a carbomethoxy group has been shown to have a stabilizing effect on the this compound framework, a phenomenon also observed in dicarbomethoxy derivatives. researchgate.net

The synthesis of these derivatives can be challenging. For instance, attempts to synthesize methylbicyclo[1.1.1]pentane carboxylate through ring contraction of a this compound precursor yielded primarily solvent insertion products, highlighting the reactive nature of the intermediates. researchgate.net

Table 1: Selected Carboxylate Derivatives of this compound and Their Properties

CompoundMethod of StudyKey FindingsReference
1-Chloro-4-carbomethoxythis compoundThermal IsomerizationStudied in the liquid phase over a temperature range of 76-137°C. researchgate.net
1,4-Dicarbomethoxythis compoundIsomerization Rate MeasurementThe carbomethoxy group provides a stabilization energy of 4.0 ± 1.9 kcal/mol. researchgate.net

The formyl-substituted derivative, (Bicyclo[2.2.0]hex-1-yl)methanal, was synthesized for the first time via a multi-step process starting from hexachlorocyclopentadiene. researchgate.netresearchgate.net A critical step in this synthesis is the Swern oxidation of the corresponding alcohol precursor, (bicyclo[2.2.0]hex-1-yl)methanol, at a low temperature of -60°C to preserve the strained carbon skeleton. researchgate.netresearchgate.net

The primary focus of studying this derivative was to understand the effect of the formyl (CHO) group on the rate of thermal rearrangement. researchgate.netresearchgate.net this compound itself rearranges to hexa-1,5-diene through a cyclohexane-1,4-diyl diradical intermediate. The thermolysis of (bicyclo[2.2.0]hex-1-yl)methanal to 2-methylenehex-5-enal was found to follow first-order kinetics. researchgate.netresearchgate.net

Table 2: Arrhenius Parameters for the Thermal Rearrangement of (Bicyclo[2.2.0]hex-1-yl)methanal

ParameterValueUnit
Activation Energy (Ea)25.4 ± 1.0kcal/mol
Pre-exponential Factor (A₃₄₃)1.66 x 10¹²s⁻¹

The activation energy for the rearrangement of the formyl derivative is significantly lower—by 10.6 kcal/mol—than that of the parent this compound. researchgate.net This substantial difference highlights the radical-stabilizing effect of the aldehyde substituent on the highly strained central C-C bond. researchgate.netresearchgate.net

Nitrogen-containing analogues, such as diazathis compound systems, introduce further complexity and functionality. The synthesis of 2-azathis compound-3,5-dione has been achieved through a photochemical route involving pyridone derivatives. rsc.orgrsc.org This compound serves as a valuable building block for the synthesis of azetidin-2-ones, which are core structures in carbapenem (B1253116) antibiotics. rsc.orgrsc.org The reaction of 2-azathis compound-3,5-dione with various nucleophiles like alcohols and thiols leads to the formation of 4-substituted methylazetidin-2-ones. rsc.org The synthesis and reactions of related 2-azabicyclo[2.2.0]hex-5-enes have also been reviewed. researchgate.net

Bicyclo[2.2.0]hexene (BCH) derivatives have been developed as a class of proaromatic structures. researchgate.netnih.gov These compounds are designed based on the concept of valence isomerism and possess high thermal stability. researchgate.netnih.govresearchgate.net Their synthesis is modular and straightforward. researchgate.net A key feature of these BCH derivatives is that they can be activated under mild oxidative conditions. researchgate.netnih.gov This property has been harnessed in the development of new alkyl transfer reactions where the BCH derivative acts as a radical donor, showcasing the utility of their proaromaticity. researchgate.netnih.gov

Furthermore, the redox-triggered valence isomerization of a quinoline-derived BCH has been shown to produce colorimetric and fluorescent responses to electrophilic reagents, demonstrating their potential as a versatile platform for developing new chemical sensors and functional materials. researchgate.netnih.gov

Diazathis compound Systems

Stereochemical Aspects and Isomerism

The rigid, strained structure of this compound and its analogues gives rise to interesting stereochemical properties.

Cis/trans isomerism, also known as geometric isomerism, is a key feature in substituted this compound analogues. wikipedia.org This type of isomerism arises when substituent groups are oriented on the same side (cis) or on opposite sides (trans) of a reference plane in the molecule. wikipedia.org In bicyclic systems, the restricted rotation around the bonds of the ring structure fixes the spatial orientation of substituents.

Studies on analogues have shown that cis and trans isomers can exhibit different physical and chemical properties. For instance, in certain diazene (B1210634) compounds, the cis isomer is generally more reactive. wikipedia.org The difference in properties between cis and trans isomers can be particularly pronounced when polar bonds are present. wikipedia.org In the context of mechanochemistry, the specific attachment points of polymer chains to a bicyclo[2.2.0]hexene mechanophore, which relates to the stereochemistry, dictates which C-C bond is activated by mechanical force. chemrxiv.org This leads to distinct reaction pathways, including retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions, highlighting force-governed chemoselectivity based on the isomeric structure. chemrxiv.org

Exo/Endo Isomerism and Rearrangements

The rigid, strained framework of this compound gives rise to distinct stereochemical properties, including exo/endo isomerism, which significantly influences its reactivity and rearrangement pathways. Substituents on the bicyclic skeleton can adopt either an exo (pointing away from the larger bicyclic system) or endo (pointing towards the larger bicyclic system) configuration. This isomeric relationship is crucial in understanding the mechanisms of various reactions, particularly rearrangements.

Thermal and photochemical conditions often trigger rearrangements in this compound systems due to the inherent strain energy of the fused cyclobutane (B1203170) rings. vulcanchem.com A fundamental rearrangement is the thermal isomerization to 1,5-hexadiene (B165246) derivatives, which proceeds through a cyclohexane-1,4-diyl diradical intermediate. researchgate.netresearchgate.net The stability of this diradical intermediate is a key factor governing the reaction rate.

Substituents on the this compound core can profoundly impact the energetics and outcomes of these rearrangements. For instance, the presence of a 1-formyl group was found to significantly lower the activation energy for the thermal rearrangement of (bicyclo[2.2.0]hex-1-yl)methanal to 2-methylenehex-5-enal. researchgate.net This is attributed to the radical-stabilizing effect of the aldehyde group on the diradical intermediate. researchgate.netresearchgate.net Similarly, 1,4-dicyanothis compound isomerizes to 2,5-dicyanohexadiene-1,5 with a very low activation energy, demonstrating the strong radical-stabilizing effect of the cyano group. researchgate.net

In azathis compound systems, the nature and position of substituents dictate the course of bromine-mediated rearrangements. For N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes lacking substituents at the C(3) or C(5) positions, addition of bromine yields a mixture of unrearranged dibromides and rearranged 2-azabicyclo[2.1.1]hexanes. nih.gov However, the presence of 3-endo substituents leads exclusively to the formation of rearranged products. nih.gov Conversely, a 5-methyl substituent primarily affords the unrearranged dibromide. nih.gov This highlights the subtle interplay of steric and electronic effects in controlling reaction pathways.

The table below summarizes the effect of substituents on the activation energy of thermal rearrangements of this compound derivatives.

CompoundSubstituent(s)Rearrangement ProductActivation Energy (Ea) (kcal/mol)
This compoundNoneHexa-1,5-diene36.0
(Bicyclo[2.2.0]hex-1-yl)methanal1-Formyl2-Methylenehex-5-enal25.4 ± 1.0
1,4-Dicyanothis compound1,4-Dicyano2,5-Dicyanohexadiene-1,521.7 ± 1.4
1,4-Dimethylthis compound1,4-Dimethyl2,5-Dimethyl-1,5-hexadiene31.0 ± 1.8

Data sourced from multiple studies. researchgate.netresearchgate.netresearchgate.net

Furthermore, homolytic rearrangements involving radical intermediates are also prevalent. The bicyclo[2.2.0]hexan-2-yl radical can undergo a stereoelectronically forbidden β-scission to form cyclohex-3-enyl radicals. rsc.orgrsc.orgrsc.org This process is a key step in the radical-mediated reactions of this compound. vulcanchem.com

Stereoselectivity in this compound Reactions

The rigid and well-defined geometry of the this compound framework makes it an excellent scaffold for studying and controlling stereoselectivity in chemical reactions. The distinct exo and endo faces of the molecule often lead to highly stereoselective transformations.

The synthesis of substituted bicyclo[2.2.0]hexanes can proceed with a high degree of stereocontrol. For example, the photochemical Wolff rearrangement of cis-bicyclo[3.2.0]heptan-2- and -3-ones has been successfully employed to produce substituted cis-bicyclo[2.2.0]hexanes. acs.orgacs.org This ring-contraction method provides a pathway to various substituted derivatives.

In addition reactions, the stereochemical outcome is often dictated by the direction of approach of the incoming reagent. For instance, the addition of bromine to N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes results in the stereoselective formation of both unrearranged 5-endo,6-exo-dibromo-2-azabicyclo[2.2.0]hexanes and rearranged 5-anti-6-anti-dibromo-2-azabicyclo[2.1.1]hexanes. nih.gov

The inherent strain of the this compound system can also be harnessed to influence reactivity and selectivity. Mechanochemistry studies have shown that by changing the attachment points of polymer chains to a bicyclo[2.2.0]hexene mechanophore, different C-C bonds can be specifically activated, leading to distinct reaction pathways such as retro-[2+2] cycloreversion, 1,3-allylic migration, and retro-4π ring-opening reactions. nih.gov This demonstrates that external mechanical forces can override the potential energy surface of the parent molecule to achieve selective bond activation. nih.gov

The table below presents examples of stereoselective reactions involving this compound and its analogues.

Reactant(s)Reagents/ConditionsProduct(s)Stereochemical Outcome
cis-Bicyclo[3.2.0]heptan-2-one derivativePhotochemical Wolff RearrangementSubstituted cis-bicyclo[2.2.0]hexaneStereoselective ring contraction
N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-eneBromine5-endo,6-exo-dibromo-2-azathis compound and 5-anti-6-anti-dibromo-2-azabicyclo[2.1.1]hexaneStereoselective formation of both unrearranged and rearranged products
Bicyclo[2.2.0]hexene mechanophoreSonication (mechanical force)Varied, including retro-[2+2] and ring-opened productsRegioselective C-C bond activation depending on polymer attachment points

Information compiled from various research articles. nih.govacs.orgnih.gov

Applications and Emerging Research Directions

Role as Building Blocks in Complex Organic Synthesis

The strained nature of the bicyclo[2.2.0]hexane skeleton makes it an attractive intermediate in organic synthesis. The release of strain energy can be a powerful driving force for reactions, enabling the formation of complex molecular structures that might be challenging to access through other means.

Derivatives such as bicyclo[2.2.0]hexan-1-amine and bicyclo[2.2.0]hexan-2-amine hydrochloride serve as versatile building blocks. smolecule.com The rigid bicyclic core provides a well-defined three-dimensional scaffold, and the amine functionality allows for a wide range of chemical modifications. smolecule.com For instance, the amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com This modularity is crucial for the synthesis of libraries of compounds for applications in medicinal chemistry and drug discovery, where the bicyclic framework can act as a bioisosteric replacement for other cyclic systems, such as benzene (B151609) rings. smolecule.comchemistryviews.org

The synthesis of this compound derivatives themselves has become more accessible through methods like intramolecular photocycloaddition reactions, which allow for the creation of substituted bicyclo[2.2.0]hexanes with distinct substitution patterns in an operationally simple manner. The ability to readily derivatize these systems opens up new avenues for exploring novel chemical space, particularly in the creation of sp³-rich molecules, which are of increasing importance in pharmaceutical research. rsc.org

Development of Novel Functional Materials

The unique electronic and structural properties of this compound derivatives have led to their exploration in the development of novel functional materials. researchgate.net Their inherent strain and propensity to undergo controlled ring-opening reactions make them suitable for creating materials with responsive properties.

One notable application is in the development of materials with interesting optical properties. For example, the redox-triggered valence isomerization of a quinoline-derived bicyclo[2.2.0]hexene (BCH) has been shown to produce colorimetric and fluorescent responses. researchgate.netnih.gov This transformation leads to the formation of a 1,3-cyclohexadiene (B119728) structure that exhibits intramolecular charge transfer and aggregation-induced emission (AIE) characteristics. researchgate.netnih.gov This phenomenon, where the material becomes highly emissive in the aggregated or solid state, is particularly valuable for applications in sensing and optoelectronics. The ability to trigger a change in fluorescence in response to external stimuli, such as the presence of electrophilic reagents, demonstrates the potential of BCH derivatives in the creation of chemical sensors. researchgate.netnih.gov

Furthermore, the rigid and well-defined structure of the this compound core can be exploited in the design of advanced polymers and resins, where it can impart specific mechanical or thermal properties. smolecule.com

Mechanophores in Polymer Mechanochemistry

A particularly exciting and emerging application of this compound and its unsaturated analog, bicyclo[2.2.0]hexene (BCH), is their use as mechanophores in polymer mechanochemistry. chemrxiv.orgnih.gov A mechanophore is a molecular unit that responds to mechanical force in a specific and controlled way. researchgate.net The strained C-C bonds within the this compound framework are susceptible to activation by mechanical stress, such as that applied through sonication of a polymer chain containing the mechanophore. chemrxiv.orgnih.gov

Research has demonstrated that by strategically placing the attachment points of the polymer chains to the BCH scaffold, different C-C bonds can be selectively activated, leading to distinct chemical reactions. chemrxiv.orgnih.gov This "force-governed chemoselectivity" is a significant advance in the field, allowing for a single mechanophore to exhibit multiple, predictable reaction pathways depending on how the force is applied. chemrxiv.orgchemrxiv.org

For example, depending on the regioisomer of BCH used, mechanical activation can trigger:

Retro-[2+2] cycloreversion chemrxiv.orgnih.gov

1,3-allylic migration chemrxiv.orgnih.gov

4π-electrocyclic ring-opening chemrxiv.orgchemrxiv.org

These selective transformations are often inaccessible through traditional thermal activation, highlighting the unique potential of mechanical force to control chemical reactivity. chemrxiv.org This control over bond activation and reaction pathways opens the door to creating materials that can respond to mechanical stress in novel ways, such as by changing color, releasing a payload, or altering their mechanical properties. researchgate.netresearchgate.net

BCH Regioisomer Attachment Mechanochemical Reaction
5,6-BCHRetro-[2+2] cycloreversion
1,6-BCH1,3-allylic migration
1,4-BCH4π-electrocyclic ring-opening

Table 1: Mechanochemical Reactivity of Bicyclo[2.2.0]hexene (BCH) Regioisomers. This table summarizes the different reaction pathways observed upon the application of mechanical force to polymers containing different regioisomers of the BCH mechanophore. chemrxiv.orgnih.govchemrxiv.org

Proaromatic Platforms for Group Transfer and Chemical Sensing

Bicyclo[2.2.0]hexene (BCH) derivatives have also been ingeniously designed as "proaromatic" platforms. researchgate.netresearchgate.net Proaromatic compounds are stable precursors that can be converted into aromatic systems under specific conditions, releasing a significant amount of energy in the process. This concept has been leveraged to develop new chemical reactions and sensing applications. researchgate.net

BCH derivatives can be synthesized to be highly stable, yet they can be activated under mild oxidative conditions. researchgate.netnih.gov This activation triggers a valence isomerization, or ring-opening, to form a cyclohexadiene intermediate, which then readily aromatizes. nih.gov This aromatization can be coupled to the release of a radical species, which can then participate in group transfer reactions. researchgate.netnih.gov For instance, new alkyl transfer reactions have been developed where BCHs act as radical donors. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes are available for bicyclo[2.2.0]hexane derivatives, and how can experimental parameters be optimized for yield?

  • Methodological Answer : Key routes include diimide reduction of bicyclo[2.2.0]hexa-2,5-dienes (e.g., conversion of methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate to methyl endo-bicyclo[2.2.0]hexane-2-carboxylate) . Optimization involves adjusting solvent polarity (e.g., acetonitrile for photocycloadditions), temperature, and catalysts (e.g., benzophenone as a triplet sensitizer in photochemical [2+2] reactions) . Yield improvements may require iterative column chromatography or distillation for purification.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H NMR with HiFSA (1H iterative Full Spin Analysis) : Resolves complex spin systems and confirms stereochemistry .
  • X-ray crystallography : Essential for unambiguous structural determination, particularly for distinguishing endo/exo conformers .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyls in ester derivatives) .

Q. What structural features distinguish this compound from related bicyclic systems?

  • Methodological Answer : this compound exhibits a transannular bridge bond (C1–C5: ~157.7 pm), the longest C–C bond in the system, as confirmed by electron diffraction and molecular mechanics (MM2) . Comparative analysis with bicyclo[3.2.0]heptane (bridge bond: 156.3 pm) reveals strain differences influencing reactivity .

Advanced Research Questions

Q. How do computational methods resolve discrepancies in experimental bond length data for this compound?

  • Methodological Answer : Discrepancies in transannular bond lengths arise from limited electron-diffraction resolution (~12.5% peak area attribution). Hybrid approaches combining MM2 calculations with experimental data refine bond lengths and angles. For example, MM2 validates the bridge bond elongation (~157.7 pm) against averaged C–C bonds (155.6 pm) .

Q. What role does delocalization play in the reactivity of this compound compared to strain release in other bicyclic systems?

  • Methodological Answer : Delocalization in this compound lowers activation barriers (ΔΔH‡) by up to 15–23 kcal/mol, overriding strain release effects seen in systems like bicyclo[1.1.0]butane. This is quantified via comparative DFT studies on strain energy and orbital interactions .

Q. How can stereochemical challenges in synthesizing endo/exo epimers of this compound derivatives be addressed?

  • Methodological Answer : Epimer separation often fails due to similar physicochemical properties (e.g., endo/exo-bicyclo[2.2.0]hex-2-yl methyl ketone mixtures ). Strategies include:

  • Dynamic kinetic resolution : Leveraging temperature-sensitive equilibria.
  • Derivatization : Converting epimers to diastereomers via chiral auxiliaries for chromatographic separation.

Q. How do thermodynamic parameters (e.g., ΔfH°) inform the stability and reactivity of this compound?

  • Methodological Answer : Enthalpy of formation (ΔfH°gas = 39 ± 3 kJ/mol) indicates high strain energy, making the compound prone to ring-opening reactions. Strain is quantified via combustion calorimetry and correlated with reactivity in Baeyer-Villiger oxidations .

Q. What contradictions exist in structural data for this compound, and how are they reconciled?

  • Methodological Answer : Early electron-diffraction studies reported shorter bridge bonds (~145 pm) in related systems (e.g., bicyclo[3.1.0]hexane), conflicting with MM2 and ab initio calculations. Revisions using high-resolution X-ray and microwave spectroscopy validate longer bonds (~157 pm), emphasizing the need for multi-method validation .

Q. How does this compound serve as a bioisostere in medicinal chemistry applications?

  • Methodological Answer : this compound derivatives mimic ortho-substituted benzene geometry (distance d = 3.05–3.19 Å vs. 3.04–3.10 Å in benzene). Structure-activity relationship (SAR) studies show improved solubility (e.g., 3x increase in conivaptan analogs) but variable metabolic stability, requiring case-by-case optimization .

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